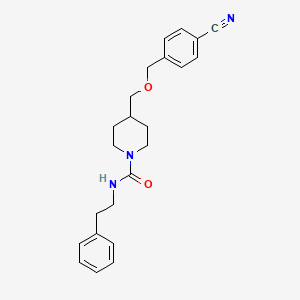

4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(4-cyanophenyl)methoxymethyl]-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c24-16-20-6-8-21(9-7-20)17-28-18-22-11-14-26(15-12-22)23(27)25-13-10-19-4-2-1-3-5-19/h1-9,22H,10-15,17-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGNDBLLFZZJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The phenethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the cyanobenzyl moiety via an etherification reaction. Common reagents used in these steps include alkyl halides, cyanides, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Table 1: Synthetic Steps and Conditions

Hydrolysis and Stability

-

Carboxamide hydrolysis : The carboxamide group is stable under neutral conditions but hydrolyzes in strong acids (HCl, H₂SO₄) or bases (NaOH) to form 4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxylic acid .

-

Cyano group reactivity : The nitrile moiety resists mild hydrolysis but converts to a carboxylic acid under prolonged heating with H₂O₂/H₂SO₄ .

Table 2: Hydrolysis Conditions and Products

Reactivity of Functional Groups

-

Piperidine ring : Undergoes N-alkylation with electrophiles (e.g., methyl iodide) in basic media .

-

Phenethyl group : Participates in Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃) .

-

Benzyloxy methyl linker : Susceptible to hydrogenolysis (H₂/Pd-C) or oxidative cleavage (CrO₃) .

Side Reactions and Byproducts

-

Transamidation : In the presence of primary amines, the carboxamide may undergo exchange, forming secondary amides .

-

Cyanide displacement : The cyano group reacts with Grignard reagents (e.g., MeMgBr) to form ketones .

Stability Under Storage

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and HCN .

-

Light sensitivity : The cyanobenzyl group undergoes photodegradation, requiring storage in amber vials .

Key Findings and Implications

-

The compound’s synthetic route prioritizes regioselective alkylation and amide coupling, with yields optimizable via microwave-assisted methods .

-

Hydrolysis pathways suggest caution in handling under acidic/basic conditions to avoid degradation .

-

The cyano group’s stability makes it suitable for further functionalization in drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with piperidine structures exhibit significant anticancer properties. Studies have shown that derivatives of piperidine can effectively inhibit cancer cell proliferation. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 4-cyanobenzyl derivative | 20.12 ± 6.20 | Breast Cancer |

| 4-cyanobenzyl derivative | 10.84 ± 4.2 | Lung Cancer |

| Doxorubicin (reference) | 0.92 ± 0.1 | Various |

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. Research into similar compounds has indicated their utility in treating neurodegenerative diseases and mood disorders by acting as receptor modulators .

Pain Management

Given its piperidine backbone, this compound may also serve as a candidate for developing analgesics. Compounds with similar structures have been shown to interact with pain pathways, potentially providing relief for chronic pain conditions .

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, a series of piperidine derivatives were synthesized and tested for anticancer activity. The results indicated that modifications to the piperidine structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that further exploration of compounds like 4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide could yield potent anticancer agents .

Case Study 2: Neurological Impact

A research initiative focused on the synthesis of piperidine derivatives aimed at evaluating their effects on serotonin receptors showed promising results for mood enhancement and anxiety reduction. The study highlighted the necessity for further investigation into the specific receptor interactions of compounds like this compound .

Mechanism of Action

The mechanism of action of 4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

- N-phenethylpiperidine-1-carboxamide

- 4-cyanobenzyl derivatives

- Phenethylamines

Biological Activity

4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide, a compound belonging to the class of piperidine derivatives, has garnered attention due to its potential biological activities, particularly as an NMDA receptor antagonist. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C_20H_24N_2O_2

- IUPAC Name : this compound

NMDA Receptor Antagonism

Research indicates that compounds similar to this compound exhibit NMDA receptor antagonism. NMDA receptors are critical for synaptic plasticity and memory function, and their modulation can influence various neurological conditions.

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | NMDA Antagonism | Opioid Receptor Activity | Reference |

|---|---|---|---|

| This compound | Yes | Low | |

| Fentanyl | No | High | |

| Phenethyl-4-ANPP | Marginal | Negligible |

The mechanism by which this compound exerts its effects appears to involve the inhibition of NMDA receptor-mediated neurotransmission. This inhibition leads to a decrease in calcium influx into neurons, which may protect against excitotoxicity associated with various neurodegenerative disorders.

Study on Fentanyl Analogues

A study investigating the biological activity of several fentanyl analogues found that while some compounds exhibited significant opioid receptor activity, others like phenethyl-4-ANPP showed negligible effects. This suggests that structural modifications can lead to varying biological activities among piperidine derivatives .

Implications in Pain Management

The potential application of this compound in pain management has been explored. Its NMDA antagonistic properties may provide an alternative mechanism for pain relief, particularly in cases where traditional opioids are ineffective or pose a high risk for dependency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(((4-cyanobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide, and how are critical intermediates purified?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the piperidine core via cyclization reactions, using reagents like propionic anhydride under reflux conditions .

- Step 2 : Introduction of the phenethyl and cyanobenzyloxymethyl groups via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Purification : Column chromatography (silica gel) or recrystallization from solvents like 2-propanol, with purity verified by HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

- Key Techniques :

- NMR : and NMR confirm substituent integration and electronic environments (e.g., distinguishing piperidine carbons at δ 45–55 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 404.2112) .

- IR Spectroscopy : Identifies carbonyl stretches (~1650 cm) and nitrile groups (~2240 cm) .

Q. How is preliminary biological activity assessed for this compound?

- Assays :

- Enzyme Inhibition : Dose-response curves (IC) against kinases or proteases, using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., -ligand competition) to determine K values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amidation step?

- Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings .

- Temperature Control : Maintaining 0–5°C during acid chloride formation minimizes side reactions .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., substituent variations) impact bioavailability, and what strategies address rapid metabolic clearance?

- Findings :

- Cyanobenzyl Group : Enhances lipophilicity (logP ~3.5) but may increase CYP450-mediated oxidation .

- Mitigation : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduces first-pass metabolism .

Q. How can conflicting bioactivity data from different assay formats be reconciled?

- Case Study : Discrepancies in IC values between cell-free and cell-based assays may arise from:

- Membrane Permeability : Assessed via PAMPA (parallel artificial membrane permeability assay) .

- Off-Target Effects : Chemoproteomics (e.g., thermal shift assays) identifies unintended targets .

Q. What advanced analytical techniques resolve stereochemical uncertainties in the piperidine ring?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.